Bisnoryangonin

Catalog No.
S1778334
CAS No.
13709-27-8
M.F
C13H10O4
M. Wt
230.219
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisnoryangonin

CAS Number

13709-27-8

Product Name

Bisnoryangonin

IUPAC Name

4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]pyran-2-one

Molecular Formula

C13H10O4

Molecular Weight

230.219

InChI

InChI=1S/C13H10O4/c14-10-4-1-9(2-5-10)3-6-12-7-11(15)8-13(16)17-12/h1-8,14-15H/b6-3+

InChI Key

ORVQWHLMVLOZPX-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=O)O2)O)O

Synonyms

bisnoryangonin

Bis-noryangonin is a member of styrenes.
Bisnoryangonin is a natural product found in Cortinarius abnormis, Phaeolepiota aurea, and other organisms with data available.

Bisnoryangonin (CAS 13709-27-8) is a naturally occurring styrylpyrone and a critical biosynthetic intermediate in the production of complex kavalactones and fungal metabolites [1]. Structurally defined as a desmethyl analogue of yangonin, it features a monophenolic pyrone scaffold that distinguishes it from catechol-containing analogs like hispidin [1]. In industrial and academic procurement, bisnoryangonin is primarily sourced as a high-value reference standard for antioxidant assays, a baseline substrate for evaluating type III polyketide synthase (PKS) efficiency in metabolic engineering, and a tunable pre-luciferin for fungal bioluminescence systems[2]. Its well-characterized reactivity and defined physical properties make it an essential analytical benchmark for laboratories optimizing heterologous biosynthesis or developing novel antimicrobial agents [1].

Substituting bisnoryangonin with closely related styrylpyrones, such as hispidin or yangonin, fundamentally alters assay mechanics and biosynthetic pathway outcomes. In bioluminescence applications, replacing bisnoryangonin with hispidin results in a 10-fold increase in maximum luminescence intensity, which can cause signal saturation in assays requiring attenuated reporter outputs [1]. In antioxidant screening, substituting it with hispidin introduces an ortho-dihydroxy (catechol) group that drastically changes the radical scavenging mechanism and oxidation kinetics, invalidating structure-activity relationship (SAR) baselines [2]. Furthermore, in metabolic engineering, bisnoryangonin serves as the specific direct product of p-coumaroyl-CoA condensation by styrylpyrone synthase; using downstream methylated derivatives obscures the rate-limiting steps of the core polyketide synthase activity, preventing accurate quantification of enzyme efficiency [3].

Antimicrobial Potency vs. Commercial Preservatives

In comparative antimicrobial assays against food-contaminating bacteria (*Bacillus megaterium* and *Microbacterium foliorum*), bisnoryangonin demonstrates superior inhibitory potency compared to the mainstream synthetic food preservative butyl-4-hydroxybenzoate [1].

Evidence DimensionAntimicrobial inhibitory activity
Target Compound DataHigher potency than benchmark
Comparator Or BaselineButyl-4-hydroxybenzoate (Standard preservative)
Quantified DifferenceQualitatively more potent in direct screening
ConditionsIn vitro screening against Bacillus megaterium and Microbacterium foliorum

Procurement of bisnoryangonin provides a highly active natural-product reference standard for developing alternatives to synthetic parabens in food preservation.

Antioxidant Capacity vs. Trolox Benchmark

When evaluated for free radical scavenging efficacy using DPPH and ABTS assays, bisnoryangonin exhibits a Trolox Equivalent Antioxidant Capacity (TEAC) that is approximately 3 to 5 times higher than the industry-standard Trolox, performing comparably to synthetic antioxidants like BHA and caffeic acid[1]. While its activity is lower than the catechol-containing analog hispidin, its monophenolic structure provides a distinct calibration point for structure-activity relationship (SAR) studies [1].

Evidence DimensionTrolox Equivalent Antioxidant Capacity (TEAC)
Target Compound Data3–5x higher activity than Trolox
Comparator Or BaselineTrolox (Water-soluble vitamin E analog)
Quantified Difference300% to 500% greater radical scavenging activity
ConditionsDPPH, ABTS, and superoxide radical scavenging assays

Establishes bisnoryangonin as a high-potency, non-catechol baseline material for standardizing antioxidant and radical-scavenging assays.

Bioluminescence Precursor Efficiency vs. Hispidin

Bisnoryangonin functions as a viable pre-luciferin substrate for fungal luciferase systems. When activated by NAD(P)H-dependent hydroxylase, the maximum intensity of sample luminescence generated using bisnoryangonin is approximately 10 times lower than that achieved using hispidin [1].

Evidence DimensionMaximum luminescence intensity
Target Compound Data~10% of hispidin maximum intensity
Comparator Or BaselineHispidin (Primary fungal pre-luciferin)
Quantified Difference10-fold lower peak luminescence
ConditionsIn vitro bioluminescence assay with fungal luciferase and NAD(P)H

Enables the development of tunable, lower-intensity bioluminescent reporter assays where the extreme signal saturation of hispidin must be avoided.

Microbial Biosynthesis Yield as a Pathway Benchmark

In engineered *Escherichia coli* systems utilizing a styrylpyrone synthase (SPS) pathway, native SPS with kava 4CL produces bisnoryangonin from p-coumaric acid with HPLC yields of 0.9–3.7 mg/L, establishing a critical baseline for pathway optimization [1]. Advanced engineered variants (e.g., 11-methoxy-bisnoryangonin production) have utilized this structural scaffold to scale titers up to 52.8 mg/L [2], proving bisnoryangonin's utility as a foundational metric for evaluating type III polyketide synthase (PKS) efficiency.

Evidence DimensionHeterologous production titer
Target Compound Data0.9–3.7 mg/L (Baseline bisnoryangonin yield)
Comparator Or Baseline52.8 mg/L (Optimized methoxy-derivative yield)
Quantified DifferenceBaseline metric for evaluating >10x pathway optimizations
ConditionsE. coli heterologous expression using p-coumaric acid or ferulic acid precursors

Provides a strictly quantified metabolic baseline for bioengineers optimizing type III PKS pathways and styrylpyrone production.

Bioluminescent Reporter Assay Calibration

Due to its 10-fold lower maximum luminescence intensity compared to hispidin, bisnoryangonin is the optimal pre-luciferin substrate for developing attenuated fungal bioluminescence assays where signal saturation must be prevented [1].

Metabolic Engineering and PKS Benchmarking

As the direct product of p-coumaroyl-CoA and malonyl-CoA condensation, bisnoryangonin is essential for quantifying the baseline catalytic efficiency of engineered type III polyketide synthases (PKS) in heterologous microbial platforms [2].

Antioxidant Structure-Activity Relationship (SAR) Studies

Exhibiting 3–5 times the radical scavenging capacity of Trolox without relying on a catechol moiety, it serves as a crucial monophenolic control for differentiating the antioxidant mechanisms of complex plant and fungal extracts [3].

Natural Food Preservative Development

Demonstrating superior in vitro inhibitory potency against *Bacillus megaterium* compared to butyl-4-hydroxybenzoate, bisnoryangonin is a high-priority reference compound for formulating and validating natural alternatives to synthetic parabens[4].

XLogP3

2.1

Wikipedia

Bis-noryangonin

Dates

Last modified: 04-14-2024
Hatfield, G.M.; Brady, L.R.; Occurrence of Bis-Noryangonin in Gymnopilus spectabilis, Journal of Pharmaceutical Sciences, 5810, 1298-1299. DOI:10.1002/jps.2600581039 PMID:5388695

Explore Compound Types